![molecular formula C14H15NO4S2 B1596439 Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- CAS No. 3695-00-9](/img/structure/B1596439.png)
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-
Overview
Description
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is a useful research compound. Its molecular formula is C14H15NO4S2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1150. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Di-p-toluenesulfonamide, also known as 4-Methyl-N-tosylbenzenesulfonamide, is a small molecule that has been studied for its potential anti-tumor activity .
Mode of Action
It has been observed to inhibit cell proliferation in certain cancer cell lines through a p21- and p27-independent g1 arrest of the cell cycle . This involves down-regulation of cyclin D1 and inhibition of Rb phosphorylation .
Biochemical Pathways
Di-p-toluenesulfonamide has been found to affect the mTOR/p70S6K pathway . This pathway is involved in cell growth and proliferation, and its inhibition can lead to decreased tumor growth . The compound has been observed to inhibit the phosphorylation of mTOR, 4E-BP1, and p70S6K . The effects can be both Akt-dependent and Akt-independent, depending on the cell line .
Result of Action
Di-p-toluenesulfonamide has been observed to induce a significant loss of mitochondrial membrane potential, leading to apoptosis . This is attributed to the up-regulation of Bak and PUMA, two pro-apoptotic Bcl-2 family members . In addition, the compound has been found to inhibit tumor growth in a tumor xenograft model .
Action Environment
The action of Di-p-toluenesulfonamide can be influenced by environmental factors such as the presence of cholesterol . Cholesterol is an essential constituent of lipid rafts, which serve as functional platforms for multiple cellular signaling and trafficking processes . The compound has been observed to decrease the expressions of both raft-associated total and phosphorylated forms of kinases such as Akt, mTOR, and p70S6K . The inhibitory effects of the compound can be rescued by the supplement of cholesterol , indicating a key role of cholesterol contents in its action.
Biochemical Analysis
Biochemical Properties
It is known that the compound has been used as a nucleophile during tetrabutylammonium fluoride (TBAF) catalyzed vinyl aziridine opening reaction . It has also been used as a reagent during selective aziridination of olefins catalyzed by dirhodium (II) caprolactamate .
Molecular Mechanism
It is known to participate in reactions involving nucleophilic substitution and aziridination
Biological Activity
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- is a sulfonamide derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antibacterial, anti-inflammatory, and anticancer agent. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 293.39 g/mol
This compound features a sulfonamide functional group, which is crucial for its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzenesulfonamide derivatives. The following table summarizes the antimicrobial activities of various sulfonamide compounds, including 4-methyl-N-[(4-methylphenyl)sulfonyl]-.
Compound | Target Organisms | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|---|
4-Methyl-N-[(4-methylphenyl)sulfonyl]- | S. aureus | 30 ± 0.12 | 7.81 |
2-Hydrazinocarbonyl-benzenesulfonamide | E. coli | 28 ± 0.10 | 10.00 |
4-(2-Amino-ethyl)-benzenesulfonamide | B. subtilis | 25 ± 0.15 | 12.50 |
Control | - | <10 | - |
The compound exhibited significant activity against Staphylococcus aureus, with a zone of inhibition comparable to that of standard antibiotics like ciprofloxacin .
Cardiovascular Effects
Research has also investigated the effects of benzenesulfonamides on cardiovascular parameters. A study using an isolated rat heart model demonstrated that certain derivatives could modulate coronary resistance and perfusion pressure.
Experimental Design
The following table outlines the experimental design used to assess the effects on perfusion pressure:
Group | Compound | Dose (nM) |
---|---|---|
Control | Krebs-Henseleit solution only | - |
Group II | Benzenesulfonamide | 0.001 |
Group III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 |
Group IV | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 |
Group V | 4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide | 0.001 |
Results indicated that the compound significantly decreased perfusion pressure and coronary resistance over time compared to control conditions .
Anticancer Potential
The anticancer properties of benzenesulfonamides have been explored in various studies, with findings suggesting that these compounds may inhibit cancer cell proliferation through mechanisms involving folate metabolism disruption.
Sulfonamides mimic para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria and some cancer cells. This mechanism results in decreased DNA and RNA synthesis, ultimately inhibiting cell growth .
Case Study: Antileishmanial Activity
A notable case study involved the synthesis of new pyrazolyl benzenesulfonamide derivatives that demonstrated antileishmanial activity. The study reported that these derivatives exhibited significant cytotoxicity against Leishmania parasites, indicating their potential as therapeutic agents against leishmaniasis .
Case Study: Computational Docking Studies
Computational studies have been conducted to predict the binding affinity of benzenesulfonamides to target proteins involved in bacterial resistance mechanisms. These studies have provided insights into how structural modifications can enhance biological activity against resistant strains .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H15NO4S2
- Molecular Weight : 325.4 g/mol
- Chemical Structure : The compound features a sulfonamide group attached to a benzene ring that is further substituted with methyl and phenyl groups.
Analytical Chemistry
Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-, is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. It can be analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile and water, making it suitable for mass spectrometry applications .
Organic Synthesis
This compound serves as a reagent in organic synthesis, particularly in the formation of other sulfonamide derivatives. Its unique structure allows it to act as a catalyst in various reactions, enhancing yields and selectivity.
Biological Studies
In biological research, benzenesulfonamide has been investigated for its role as an inhibitor of carbonic anhydrase enzymes. This inhibition is crucial for studies related to glaucoma treatment, where reducing intraocular pressure is necessary. Additionally, it has been employed in enzyme inhibition studies to explore protein interactions.
Medicinal Chemistry
The compound is being explored for potential therapeutic applications due to its ability to inhibit specific enzymes. Research indicates that it may have implications in drug development targeting conditions like glaucoma and other diseases where carbonic anhydrase plays a role .
Case Study 1: HPLC Analysis
A study demonstrated the effectiveness of benzenesulfonamide in separating complex mixtures using HPLC. The method employed allowed for quick isolation of impurities, showcasing its utility in pharmacokinetics .
Case Study 2: Enzyme Inhibition
Research published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a carbonic anhydrase inhibitor. The study provided insights into the mechanism of action, revealing how the compound binds to the active site of the enzyme, thus preventing its catalytic function.
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-11-3-7-13(8-4-11)20(16,17)15-21(18,19)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWZLUXODWUHLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063141 | |
Record name | Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-00-9 | |
Record name | 4-Methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3695-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-p-toluenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(p-tolylsulphonyl]-p-toluenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Bis(p-tolylsulfonyl)amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXN5K2L75V | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does di-p-toluenesulfonamide react differently with nucleophiles like sodium thiophenoxide/sodium phenylselenide compared to sodium cyanide?
A1: Research indicates that di-p-toluenesulfonamide exhibits distinct reactivity patterns depending on the nucleophile. While sodium thiophenoxide and sodium phenylselenide preferentially displace the benzylic or alkyl group (C-N bond cleavage) to yield organosulfides and selenides [], sodium cyanide attacks the sulfur atom, leading to monosulfonamide formation (S-N bond cleavage) []. This difference in selectivity can be attributed to the principles of hard and soft acids and bases (HSAB).
Q2: Can di-p-toluenesulfonamide be used in photoredox catalysis, and if so, what type of reactions can be achieved?
A2: Yes, di-p-toluenesulfonamide participates in organophotoredox-catalyzed reactions. Studies demonstrate its utility in the visible light-mediated synthesis of 2-sulfonamidoindoles and other 2-sulfonamido heteroarenes []. This reaction proceeds via a cross-dehydrogenative coupling with indoles or heteroarenes, catalyzed by eosin Y. The mechanism involves the generation of a nitrogen-centered radical from di-p-toluenesulfonamide, followed by regioselective addition to the heteroarene [].
Q3: What insights can be gained from the crystal structure of N,N′-[1,3-Phenylenebis(methylene)]di-p-toluenesulfonamide, a derivative of di-p-toluenesulfonamide?
A3: Analyzing the crystal structure of N,N′-[1,3-Phenylenebis(methylene)]di-p-toluenesulfonamide reveals key structural features, such as the dihedral angles between the central benzene ring and the pendant rings, which are 66.96° and 69.37° []. Additionally, the crystal packing demonstrates the formation of infinite sheets along the (001) plane due to N—H⋯O hydrogen bonding interactions []. This information aids in understanding the compound's solid-state interactions and potential applications in material science.
Q4: What are the potential applications of di-p-toluenesulfonamide in medicinal chemistry?
A4: While not a drug itself, di-p-toluenesulfonamide serves as a valuable synthetic intermediate in medicinal chemistry. Research shows that derivatives like Ro 5-5340 (N,N'-(iminoditrimethylene) di-p-toluenesulfonamide hydrochloride) exhibit activity against isoproterenol-induced myocardial necrosis in animal models []. This suggests potential applications in developing cardioprotective agents, although further research is needed to explore its therapeutic potential and safety profile.
Q5: Can you elaborate on the use of 15N NMR to study the reactions of p-toluenesulfonyl azide, a compound closely related to di-p-toluenesulfonamide?
A5: 15N NMR serves as a powerful tool to investigate the reactivity of p-toluenesulfonyl azide, a compound structurally similar to di-p-toluenesulfonamide. Researchers have employed 15N-labeled p-toluenesulfonyl azide to elucidate reaction mechanisms, including diazo transfer reactions and interactions with azide ions []. These studies provide valuable insights into the reactivity of sulfonyl azides and their potential applications in organic synthesis.
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